molecular formula C15H22N2O2 B3114333 tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate CAS No. 2008714-62-1

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate

Cat. No. B3114333
CAS RN: 2008714-62-1
M. Wt: 262.35
InChI Key: MJKHGPRFYGGNRF-OLZOCXBDSA-N
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Description

Tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate, also known as tert-butyl (2S,3R)-3-aminopyrrolidine-1-carboxylate or tert-butyl (2S,3R)-3-aminopyrrolidine-1-carboxylate hydrochloride, is a chemical compound with a molecular formula of C14H23NO2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been achieved. This process, involving enzyme, solvent, and temperature optimization, yielded enantiomers with high enantioselectivity. The (+)-(3S,4R) enantiomer was prepared in a highly pure form through enzyme-catalyzed alcoholysis (Faigl et al., 2013).

Synthesis and Applications in Chiral Auxiliary

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine. This compound was used as a chiral auxiliary in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer et al., 1995).

Diels-Alder Reaction and Heterocycle Formation

Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is a key compound in the Diels-Alder reaction and heterocycle formation. This compound demonstrates the versatility of tert-butyl-derivatives in organic synthesis (Padwa et al., 2003).

Alkoxide Anion Triggered Group Migration

A study reports a fast N→O tert-butyloxycarbonyl (Boc) migration of an imide derivative via a base-generated alkoxide. This highlights a novel mechanism involving a nine-membered cyclic transition state (Xue & Silverman, 2010).

Asymmetric Mannich Reaction

Tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized using an asymmetric Mannich reaction. This illustrates the potential of tert-butyl derivatives in synthesizing chiral amino carbonyl compounds (Yang et al., 2009).

Dynamic Kinetic Resolution

Tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate was used as a chiral auxiliary in dynamic kinetic resolution, demonstrating its utility in stereoselective carbon-carbon bond formation (Kubo et al., 1997).

Stereoselective Synthesis

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were synthesized, showcasing the stereoselective capabilities of tert-butyl derivatives in organic chemistry (Boev et al., 2015).

Ring-Closing C-H Amination

Anionic [CoII(Cor)]– (Cor = corrole) metalloradicals were used in the ring-closing C–H amination of an aliphatic azide, producing tert-butyl 2-phenylpyrrolidine-1-carboxylate. This demonstrated the catalytic potential of cobalt(II) corrole complexes in nitrene-transfer reactions (Goswami et al., 2018).

Economical Synthesis from L-Aspartic Acid

An economical synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed. This process is notable for its mild conditions and cost-effectiveness, suitable for industrial preparation (Han et al., 2018).

properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKHGPRFYGGNRF-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate
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